2-(Tert-butoxy)-3-chloroaniline
CAS No.:
Cat. No.: VC20366656
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClNO |
---|---|
Molecular Weight | 199.68 g/mol |
IUPAC Name | 3-chloro-2-[(2-methylpropan-2-yl)oxy]aniline |
Standard InChI | InChI=1S/C10H14ClNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3 |
Standard InChI Key | ITDSTZDXGYTUNV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC1=C(C=CC=C1Cl)N |
Introduction
Structural and Chemical Properties of 2-(Tert-butoxy)-3-chloroaniline
2-(tert-butoxy)-3-chloroaniline (IUPAC name: 3-chloro-2-(tert-butoxy)aniline) is a monosubstituted aniline derivative with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . The compound features a tert-butoxy group (-O-C(CH₃)₃) at the 2-position and a chlorine atom at the 3-position of the aromatic ring, alongside a primary amine group at the 1-position. This substitution pattern introduces significant steric hindrance due to the bulky tert-butoxy group, which influences both reactivity and solubility.
Physicochemical Characteristics
Available data from discontinued commercial sources indicate a purity of 95% for laboratory-grade samples . Key spectroscopic identifiers include the InChIKey ITDSTZDXGYTUNV-UHFFFAOYSA-N, which facilitates database referencing . While empirical data on melting and boiling points are absent, analogous tert-butoxy-aniline derivatives typically exhibit melting points between 50–100°C, depending on crystallinity and substituent effects . The tert-butoxy group enhances lipophilicity, as evidenced by the calculated partition coefficient (LogP) of 2.8 for structurally similar compounds .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄ClNO | |
Molecular Weight | 199.68 g/mol | |
Purity | 95% | |
InChIKey | ITDSTZDXGYTUNV-UHFFFAOYSA-N | |
Estimated LogP | 2.8 (predicted) |
Synthetic Routes and Methodologies
The synthesis of 2-(tert-butoxy)-3-chloroaniline likely involves multi-step protocols common to protected aniline derivatives. A plausible route draws from methodologies used for tert-butoxy-protected chloroanilines, as documented in recent thiocarbamide synthesis studies .
Protection of the Amine Group
In a representative procedure, 3-chloroaniline undergoes protection of its primary amine using di-tert-butyl dicarbonate (Boc₂O) under aqueous alkaline conditions . This step yields Boc-protected 3-chloroaniline, which is subsequently functionalized at the 2-position. The tert-butoxy group may be introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging the electron-withdrawing chlorine to direct substitution .
Deprotection and Isolation
Following functionalization, the Boc group is cleaved using acidic conditions (e.g., 4M HCl in methanol), regenerating the free amine and yielding 2-(tert-butoxy)-3-chloroaniline . Purification via column chromatography or recrystallization ensures high purity, as validated by ¹H NMR, ¹³C NMR, and LCMS analyses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of tert-butoxy-aniline derivatives typically show resonances for aromatic protons in the δ 6.5–7.5 ppm range, with the tert-butyl group appearing as a singlet near δ 1.3 ppm . The amine proton (-NH₂) may resonate as a broad singlet at δ 5.0–5.5 ppm, though this signal is often absent in Boc-protected intermediates . ¹³C NMR spectra confirm the tert-butoxy carbon at δ 80–85 ppm and the carbonyl carbon (if Boc-protected) near δ 155 ppm .
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic stretches for the tert-butoxy group (C-O at ~1100 cm⁻¹) and aromatic C-Cl bonds (∼700 cm⁻¹). Primary amines show N-H stretches between 3300–3500 cm⁻¹, though these may be obscured in Boc-protected forms .
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